8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione
Description
8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione (CAS 52-56-2) is a heterocyclic compound featuring a unique silaspiro architecture, combining a silicon atom within a spiro-fused bicyclic system. Its molecular formula is C₁₂H₁₈N₂O₃Si, with a 5.6-membered spiro ring system and two methyl groups attached to the silicon atom . While direct pharmacological or industrial data on this compound are sparse, its structural analogs provide insights into its possible properties and uses.
Structure
3D Structure
Properties
IUPAC Name |
11,11-dimethyl-2,4-diaza-11-silaspiro[5.6]dodecane-1,3,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3Si/c1-17(2)6-4-3-5-11(7-17)8(14)12-10(16)13-9(11)15/h3-7H2,1-2H3,(H2,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDUGSCGMFHWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCCCC2(C1)C(=O)NC(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199956 | |
| Record name | 2,4-Diaza-8-silaspiro(5.6)dodecane-1,3,5-trione, 8,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52-56-2 | |
| Record name | 8,8-Dimethyl-2,4-diaza-8-silaspiro(5.6)dodecane-1,3,5-trione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC96882 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diaza-8-silaspiro(5.6)dodecane-1,3,5-trione, 8,8-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8,8-DIMETHYL-2,4-DIAZA-8-SILASPIRO(5.6)DODECANE-1,3,5-TRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ39YQG326 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione typically involves the reaction of a silicon-containing precursor with nitrogen-containing reagents under controlled conditions. One common method involves the use of 8,8-dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane as a starting material, which is then subjected to a series of reactions to introduce the trione functionality .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or distillation to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the trione functionality to corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-containing ketones, while reduction can produce silicon-containing alcohols .
Scientific Research Applications
8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex silicon-containing compounds.
Medicine: Its unique structure makes it a candidate for studying silicon-based drug delivery systems.
Industry: It is used in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione involves its interaction with molecular targets through its silicon-containing spiro structure. This interaction can modulate various biochemical pathways, making it useful in medicinal chemistry for developing new therapeutic agents .
Comparison with Similar Compounds
11-Ethyl-8,8-dimethyl-2,4-diaza-8-silaspiro[5.5]undecane-1,3,5-trione (CAS 52-30-2)
8,8-Dimethyl-3-thioxo-2,4-diaza-8-silaspiro[5.5]undecane-1,5-dione (CAS 52-42-6)
- Implications : Thione groups often improve chelation properties, suggesting utility in catalysis or material science .
Triazinane Triones Without Silicon
1,3,5-Tricyclohexyl-1,3,5-triazinane-2,4,6-trione (TCy-TAZTO)
Cyanox 1790 (1,3,5-Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazine-2,4,6-trione)
- Key Features: Bulky phenolic substituents confer antioxidant properties. Stabilizes polymers against thermal degradation .
Pharmacologically Active Diazaspiro Compounds
Compounds such as 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives (e.g., compounds 13 and 14 in ) exhibit:
- Structural Variations : Phenyl and chlorophenyl substituents.
- Applications : Demonstrated serotonin receptor affinity, suggesting CNS activity .
- Divergence : The silaspiro compound’s silicon center may alter bioavailability or metabolic stability compared to these carbon-based analogs.
Table 1: Comparative Analysis of Key Compounds
Biological Activity
Chemical Identity and Structure
8,8-Dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione is a complex organic compound with the molecular formula . It has a molecular weight of approximately 254.36 g/mol and is characterized by its unique silaspiro structure, which contributes to its biological activity.
CAS Registry Number : 52-56-2
Synonyms : 2,4-Diaza-8-silaspiro(5.6)dodecane-1,3,5-trione, NSC-96882
Research indicates that this compound exhibits various biological activities that may be attributed to its structural features:
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential as a tyrosinase inhibitor, which is significant in the context of skin pigmentation and related disorders.
- Antimicrobial Properties : Some analogs of this compound have demonstrated antimicrobial activity against various pathogens, indicating potential applications in pharmaceuticals for treating infections.
- Cytotoxicity : The compound's effects on cell viability have been investigated in different cell lines. Notably, certain concentrations did not exhibit cytotoxicity, making it a candidate for therapeutic applications.
Tyrosinase Inhibition Studies
A study focused on the compound's ability to inhibit mushroom tyrosinase revealed significant findings:
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Kojic Acid | 24.09 | Competitive inhibition |
| Analog 3 | 1.12 | Stronger than kojic acid (22-fold) |
| Analog 1 | 17.62 | Moderate inhibition |
The kinetic studies indicated that the compound acts as a competitive inhibitor against tyrosinase by binding to the active site of the enzyme.
Cytotoxicity Assessment
In evaluating the cytotoxic effects on B16F10 murine melanoma cells:
| Concentration (μM) | Viability (%) at 48h | Viability (%) at 72h |
|---|---|---|
| 0 | 100 | 100 |
| 10 | >90 | >85 |
| 20 | >80 | >75 |
| 50 | <50 | <40 |
These results indicate that while some concentrations are safe for cell viability, higher concentrations lead to significant cytotoxicity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8,8-dimethyl-2,4-diaza-8-silaspiro[5.6]dodecane-1,3,5-trione, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions starting from ketones, aldehydes, and amines. For example, similar spiro compounds are synthesized via cyclization reactions under reflux with sodium acetate in glacial acetic acid, followed by recrystallization to purify the product . Key parameters include temperature control (e.g., reflux at 100–120°C), solvent choice (acetic acid or ethanol), and reaction time (12–14 hours). Yields range from 60–75%, with impurities removed via column chromatography or recrystallization .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodology :
- NMR : Use and NMR to identify methyl groups (δ ~2.6 ppm for N-CH), spiro carbons (δ ~50–80 ppm), and carbonyl signals (δ ~160–170 ppm) .
- IR : Confirm carbonyl (C=O) stretches at ~1720 cm and C-N stretches at ~1230 cm .
- MS : Molecular ion peaks (e.g., m/z 803 for a related compound) and fragmentation patterns validate molecular weight and substituents .
Q. What solvent systems are optimal for dissolving this compound, and how does solubility impact formulation studies?
- Methodology : Polar aprotic solvents (e.g., DMSO, DMF) or acidic aqueous solutions (e.g., HCl salts) enhance solubility. Salt formation, such as hydrochloride monohydrates, improves bioavailability and stability for pharmaceutical applications . Solubility testing should use UV-Vis spectroscopy or HPLC to quantify dissolved fractions under varying pH and solvent conditions .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis of derivatives with enhanced bioactivity?
- Methodology : Apply factorial design to evaluate variables like temperature, catalyst loading, and solvent ratios. For example, a 2 factorial design could minimize experiments while identifying interactions between parameters. Response surface methodology (RSM) refines optimal conditions . Computational tools (e.g., COMSOL Multiphysics) model reaction kinetics to predict yields and byproducts .
Q. What computational approaches (DFT, molecular docking) predict the compound’s reactivity and interactions with biological targets?
- Methodology :
- DFT : Calculate electronic properties (HOMO-LUMO gaps) to assess stability and reactivity. For spiro compounds, focus on the sila group’s electron-withdrawing effects .
- Molecular Docking : Simulate binding affinities to enzymes (e.g., cyclooxygenase) using AutoDock Vina. Compare results with experimental IC values from assays like ELISA .
Q. How do structural modifications (e.g., substituent variation at the 8-sila position) affect biological activity in vitro?
- Methodology : Synthesize analogs with halogens or aryl groups at the 8-sila position. Test cytotoxicity (MTT assay) and anti-inflammatory activity (TNF-α inhibition) in cell lines. SAR analysis correlates substituent electronegativity with potency . For example, fluorinated analogs may exhibit enhanced membrane permeability .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities while maintaining purity?
- Methodology : Pilot-scale reactors require precise temperature control and mixing efficiency to avoid side reactions. Purification via continuous chromatography or fractional crystallization ensures >98% purity. Monitor impurities (HPLC) and optimize solvent recovery systems .
Q. How do environmental factors (pH, light, temperature) influence the compound’s stability and degradation pathways?
- Methodology : Accelerated stability studies (ICH guidelines) under varied pH (1–13), UV light, and thermal stress (40–60°C) identify degradation products (LC-MS). Hydrolysis of the diaza ring is a common pathway; sila groups may confer resistance to oxidation .
Q. What analytical strategies resolve contradictions in reported bioactivity data across studies?
- Methodology : Meta-analysis of published IC values with standardization for assay conditions (cell type, incubation time). Validate discrepancies via orthogonal assays (e.g., SPR vs. fluorescence polarization). Consider stereochemical purity, as enantiomers (e.g., 5S,8S vs. 5R,8R) may exhibit differing activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
